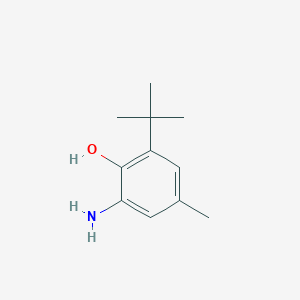

2-Amino-6-tert-butyl-4-methyl-phenol

Description

Properties

IUPAC Name |

2-amino-6-tert-butyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFHKFVBPSAABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344388 | |

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19059-89-3 | |

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Amino-6-tert-butyl-4-methyl-phenol: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the synthetic pathway to 2-Amino-6-tert-butyl-4-methyl-phenol, a sterically hindered aminophenol with significant potential in pharmaceutical and industrial applications. As a crucial intermediate, its synthesis is of paramount importance for researchers and professionals in drug development and materials science. This document elucidates the core reaction mechanism, provides detailed experimental protocols, and offers insights into the causality behind the procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Significance of Hindered Aminophenols

Sterically hindered phenols are a class of compounds renowned for their antioxidant properties, which they owe to the bulky substituents flanking the hydroxyl group.[1][2] These substituents enhance the stability of the resulting phenoxyl radical, making them effective radical scavengers. The introduction of an amino group to this scaffold, as in this compound, further expands the molecule's functional utility, opening avenues for its use as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized polymers.

The synthesis of this compound is a multi-step process that demands a nuanced understanding of electrophilic aromatic substitution and subsequent reduction reactions on a sterically hindered and electron-rich aromatic ring. The strategic placement of the tert-butyl and methyl groups directs the regioselectivity of these transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic approach to this compound points to a two-step synthesis starting from a commercially available or readily synthesized precursor, 4-tert-butyl-2-methylphenol. The core transformations involve:

-

Nitration: The introduction of a nitro group (-NO2) at the ortho-position to the hydroxyl group.

-

Reduction: The conversion of the nitro group to an amino group (-NH2).

This strategy is predicated on the directing effects of the hydroxyl and alkyl substituents on the phenol ring and the well-established chemistry for the reduction of nitroarenes.

Mechanistic Deep Dive: From Phenol to Aminophenol

The synthesis of this compound is a classic example of electrophilic aromatic substitution followed by a reduction. The bulky tert-butyl group and the methyl group not only influence the electronic properties of the phenol ring but also exert significant steric hindrance, which plays a crucial role in the regioselectivity of the nitration step.

Step 1: Electrophilic Aromatic Substitution - Nitration of 4-tert-butyl-2-methylphenol

The initial step in the synthesis is the nitration of the starting material, 4-tert-butyl-2-methylphenol. The hydroxyl group is a potent activating and ortho-, para-directing group. However, with the para position blocked by a tert-butyl group, electrophilic attack is directed to the ortho positions. The methyl group is also an activating, ortho-, para-directing group. The position ortho to the hydroxyl group and meta to the methyl group is the most sterically accessible and electronically favorable for nitration.

Causality of Reagent Choice:

A mixture of nitric acid and a suitable solvent is typically employed for this nitration. The choice of nitrating agent is critical to control the reaction and avoid over-nitration or side reactions. While a mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, milder conditions are often preferred for activated phenol rings to prevent oxidation and the formation of undesired byproducts. Using a more controlled nitrating agent like tert-butyl nitrite can also be an effective strategy for the chemoselective nitration of phenols.[3]

The reaction proceeds via the formation of the nitronium ion (NO2+), which then acts as the electrophile. The phenol oxygen's lone pair of electrons delocalizes into the ring, increasing the nucleophilicity at the ortho and para positions. The nitronium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation by a weak base (like water or the conjugate base of the acid used) restores the aromaticity of the ring, yielding 2-tert-butyl-4-methyl-6-nitrophenol.

Diagram: Nitration Mechanism

Caption: Electrophilic nitration of 4-tert-butyl-2-methylphenol.

Step 2: Reduction of the Nitro Group

The second critical step is the reduction of the nitro group in 2-tert-butyl-4-methyl-6-nitrophenol to an amino group. A variety of reducing agents can accomplish this transformation.[4]

Causality of Reagent Choice:

The selection of the reducing agent is dictated by factors such as yield, selectivity, cost, and environmental impact. Common methods include:

-

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel.[4] It often provides high yields with minimal side products.

-

Metal-Acid Systems: A classic and cost-effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl).[4][5] The metal acts as the electron donor, and the acid provides the protons required for the reduction.

-

Other Reducing Agents: Sodium dithionite (Na2S2O4) or sodium sulfide (Na2S) can also be used for the reduction of nitroarenes, particularly when other reducible functional groups are present that might be sensitive to catalytic hydrogenation or strong acid conditions.[6]

The reduction mechanism with a metal-acid system involves a series of single electron transfers from the metal to the nitro group, with protonation steps occurring at each stage. The reaction proceeds through nitroso and hydroxylamine intermediates to ultimately yield the amine.

Diagram: Reduction Workflow

Caption: General workflow for the reduction of the nitro-substituted phenol.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound.

Protocol 1: Nitration of 4-tert-butyl-2-methylphenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butyl-2-methylphenol | 164.24 | 16.4 g | 0.1 |

| Nitric Acid (70%) | 63.01 | 9.0 mL | ~0.1 |

| Acetic Acid (Glacial) | 60.05 | 50 mL | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 16.4 g (0.1 mol) of 4-tert-butyl-2-methylphenol in 50 mL of glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 9.0 mL of 70% nitric acid dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 5-10 °C for an additional 2 hours.

-

Pour the reaction mixture into 200 mL of ice-water with vigorous stirring.

-

The yellow precipitate of 2-tert-butyl-4-methyl-6-nitrophenol is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50 °C.

Protocol 2: Reduction of 2-tert-butyl-4-methyl-6-nitrophenol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-tert-butyl-4-methyl-6-nitrophenol | 209.24 | 20.9 g | 0.1 |

| Tin (Sn) metal, granular | 118.71 | 35.6 g | 0.3 |

| Hydrochloric Acid (conc.) | 36.46 | 75 mL | ~0.9 |

| Sodium Hydroxide (50% w/v) | 40.00 | As needed | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 20.9 g (0.1 mol) of 2-tert-butyl-4-methyl-6-nitrophenol and 35.6 g (0.3 mol) of granular tin.

-

Slowly add 75 mL of concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully add a 50% aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 10) to precipitate the tin salts and liberate the free amine.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The synthesis of this compound is a well-defined process rooted in the fundamental principles of organic chemistry. By carefully controlling the reaction conditions for nitration and selecting an appropriate reduction method, high yields of the desired product can be achieved. This guide provides the necessary theoretical framework and practical protocols to enable researchers and drug development professionals to successfully synthesize this valuable compound. The insights into the causality behind the experimental choices are intended to empower the user to troubleshoot and adapt these methods as needed for their specific applications.

References

-

Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis And Application Of A New Type Of Composite Hindered Phenolic Antioxidant. (2018). Global Triz Journal. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

- Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-6-tert-butyl-4-methyl-phenol: Chemical Properties, Structure, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-tert-butyl-4-methyl-phenol is a sterically hindered phenolic compound of significant interest in various scientific and industrial domains. As a substituted aminophenol, its unique molecular architecture, featuring a bulky tert-butyl group ortho to the hydroxyl moiety, an amino group ortho to the hydroxyl and meta to the tert-butyl group, and a methyl group at the para position, imparts a distinct set of chemical and physical properties. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering valuable insights for researchers and professionals in chemistry, materials science, and drug development. The strategic placement of its functional groups suggests a nuanced reactivity profile, balancing the electron-donating effects of the amino and hydroxyl groups with the steric hindrance imposed by the tert-butyl group.

Molecular Structure and Chemical Identity

The structural arrangement of this compound is fundamental to its chemical behavior. The presence of both a hydrogen-bond donating hydroxyl group and a basic amino group on the aromatic ring suggests potential for a range of intermolecular interactions and chemical transformations.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Chemical Structure of this compound"

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-6-tert-butyl-4-methylphenol | [1] |

| CAS Number | 19059-89-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents. |

Synthesis of Hindered Aminophenols

One plausible synthetic route could begin with 2-tert-butyl-4-methylphenol. This starting material can be nitrated to introduce a nitro group, which is subsequently reduced to the desired amino group.

dot graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} caption="Plausible synthetic route to this compound"

Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-tert-butyl-4-methylphenol

-

Dissolve 2-tert-butyl-4-methylphenol in a suitable solvent such as glacial acetic acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining a low temperature (e.g., 0-5 °C) to control the reaction and prevent over-nitration.

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture over ice water.

-

The nitrated product, 2-tert-butyl-4-methyl-6-nitrophenol, can be isolated by filtration and purified by recrystallization.

Step 2: Reduction of 2-tert-butyl-4-methyl-6-nitrophenol

-

Suspend the purified 2-tert-butyl-4-methyl-6-nitrophenol in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid).

-

For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature.

-

For metal-acid reduction, the mixture is typically heated.

-

Monitor the disappearance of the starting material by TLC.

-

Once the reduction is complete, the catalyst is filtered off (for hydrogenation) or the reaction is worked up to remove the metal salts.

-

The final product, this compound, is then isolated and purified, for instance, by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted in CDCl₃):

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

-OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, is expected for the hydroxyl proton.

-

-NH₂ Protons: A broad singlet corresponding to the two amino protons is also anticipated. Its chemical shift will also be variable.

-

tert-Butyl Protons: A singlet integrating to nine protons will be observed in the upfield region (around δ 1.3-1.5 ppm).

-

Methyl Protons: A singlet integrating to three protons will be present, likely in the region of δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule.

-

The carbon atoms attached to the oxygen and nitrogen will appear at lower field (higher ppm values).

-

The quaternary carbon of the tert-butyl group and the carbon atom to which it is attached will also be readily identifiable.

-

The methyl carbon will appear at a higher field (lower ppm value).

Chemical Reactivity and Structure-Activity Relationship

The reactivity of this compound is governed by the interplay of its functional groups. The amino and hydroxyl groups are electron-donating and activating, making the aromatic ring susceptible to electrophilic substitution. However, the bulky tert-butyl group provides significant steric hindrance, which can direct incoming electrophiles to specific positions and can also influence the reactivity of the adjacent hydroxyl group.

The presence of the amino group ortho to the hydroxyl group allows for potential intramolecular hydrogen bonding, which can affect the acidity of the phenol and the basicity of the amine. This structural feature is crucial in determining the molecule's antioxidant properties. Hindered phenols are well-known as radical scavengers, and the presence of the amino group can modulate this activity.

The structure-activity relationship of aminophenols is a key area of study, particularly in the context of their biological and industrial applications. The position and nature of substituents on the phenol ring significantly influence their properties. For instance, the antioxidant activity is often related to the ease with which the phenolic hydrogen can be abstracted to form a stable phenoxyl radical. The steric hindrance from the tert-butyl group in this compound is expected to stabilize the resulting radical, thereby enhancing its antioxidant potential.

Potential Applications

While specific industrial applications for this compound are not widely documented, its structure suggests several potential uses, primarily leveraging its antioxidant properties.

-

Polymer and Rubber Stabilization: Hindered phenols are extensively used as antioxidants to prevent the degradation of polymers and rubbers.[2][3] The structure of this compound makes it a candidate for such applications, where it could protect materials from oxidative damage caused by heat, light, and mechanical stress.

-

Fuel and Lubricant Additive: Similar hindered phenolic compounds are employed as stabilizers in fuels and lubricants to prevent oxidation and gum formation.

-

Intermediate in Chemical Synthesis: The presence of multiple reactive sites (the amino group, the hydroxyl group, and the aromatic ring) makes this molecule a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, dyes, and other specialty chemicals. The amino and hydroxyl groups can be further functionalized to introduce desired properties.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, information on related hindered phenols and aminophenols can provide some guidance. Generally, phenolic compounds can be irritating to the skin, eyes, and respiratory tract. Some aminophenols have been shown to have potential for skin sensitization. For a related compound, 2,2'-methylenebis(6-tert-butyl-4-methylphenol), studies have indicated potential developmental and neurobehavioral toxicity in zebrafish larvae at certain concentrations.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A thorough review of the Safety Data Sheet (SDS) is essential before handling this compound.

Conclusion

This compound is a fascinating molecule with a rich chemical profile. Its sterically hindered phenolic structure, combined with the presence of an amino group, suggests a high potential for use as an antioxidant and as a versatile building block in organic synthesis. While detailed experimental data on this specific compound is somewhat scarce in the public domain, this guide provides a solid foundation for understanding its properties and potential applications based on the principles of organic chemistry and the behavior of related compounds. Further research into the synthesis, reactivity, and application of this molecule is warranted and could unveil new opportunities in materials science and drug discovery.

References

-

A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. R Discovery. Available at: [Link]

-

Computational studies on the ir & nmr spectra of 2-aminophenol. American Institute of Chemists. Available at: [Link]

-

Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. Available at: [Link]

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]

-

2,6-Di-tert-butyl-4-methylphenol as a Gasoline Antioxidant. ACS Publications. Available at: [Link]

-

2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Ataman Kimya. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database. Available at: [Link]

-

Synthesis of paracetamol and 4-aminophenol from hydroquinone. ACS Green Chemistry. Available at: [Link]

-

2,6-Di-tert-butyl-4-methylphenol. PubChem. Available at: [Link]

- Hindered amine compound and preparation method thereof. Google Patents.

-

This compound. PubChem. Available at: [Link]

- 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process. Google Patents.

-

Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

- Method for making aminophenols and their amide derivatives. Google Patents.

- Method of preparing 2,6-di-tert.butyl-4-methylphenol. Google Patents.

-

Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed. Available at: [Link]

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. Available at: [Link]

-

Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. In Vivo. Available at: [Link]

-

Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. Available at: [Link]

-

Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. ResearchGate. Available at: [Link]

Sources

- 1. This compound | C11H17NO | CID 596458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-6-tert-butyl-4-methyl-phenol" antioxidant activity mechanism

An In-depth Technical Guide to the Antioxidant Activity Mechanism of 2-Amino-6-tert-butyl-4-methyl-phenol

Abstract

This technical guide provides a comprehensive examination of the antioxidant activity and underlying mechanisms of this compound, a sterically hindered phenolic compound. Designed for researchers, chemists, and drug development professionals, this document elucidates the core principles of its radical scavenging capabilities, including Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and potential metal chelation. We further detail the established experimental protocols for quantifying its antioxidant efficacy, such as the DPPH, ABTS, and FRAP assays, and discuss the critical structure-activity relationships that govern its function. This guide serves as an authoritative resource, integrating theoretical mechanisms with practical, validated methodologies to support advanced research and application.

Introduction: The Molecular Architecture of a Potent Antioxidant

This compound is a synthetic phenolic compound engineered for high antioxidant performance. Its structure is characterized by a phenol ring substituted with functional groups that synergistically enhance its ability to neutralize free radicals, which are implicated in oxidative stress-related pathologies and material degradation.

-

Phenolic Hydroxyl (-OH) Group : This is the primary active site, capable of donating a hydrogen atom or an electron to stabilize reactive oxygen species (ROS) and other free radicals.[1][2]

-

Tert-butyl Group : This bulky group provides significant steric hindrance around the hydroxyl group. This hindrance is crucial as it stabilizes the resulting phenoxyl radical, preventing it from participating in further undesirable reactions and enhancing its overall efficacy as a chain-breaking antioxidant.[3]

-

Amino (-NH₂) and Methyl (-CH₃) Groups : These are electron-donating groups that increase the electron density on the aromatic ring.[3] This electronic effect facilitates the donation of a hydrogen atom or electron from the hydroxyl group, thereby increasing the compound's reactivity towards free radicals. The ortho-amino group may also contribute to metal chelation.

The strategic placement of these groups results in a highly effective and stable antioxidant. Understanding its molecular structure is fundamental to comprehending its multifaceted mechanism of action.

Caption: Chemical structure of this compound.

Core Antioxidant Mechanisms of Action

Phenolic compounds primarily neutralize free radicals through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][4][5][6] The predominance of one mechanism over the other is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the solvent system.

Hydrogen Atom Transfer (HAT)

The HAT mechanism is a direct pathway where the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical (ArO•) and a non-radical species (RH).[7][8]

Reaction: ArOH + R• → ArO• + RH

The efficacy of a phenolic antioxidant in the HAT pathway is determined by the bond dissociation enthalpy (BDE) of the O-H bond.[4] A lower BDE facilitates easier hydrogen donation. The steric hindrance from the tert-butyl group and the electronic stabilization from the amino and methyl groups make the resultant phenoxyl radical of this compound particularly stable, preventing it from initiating new radical chains.

Single Electron Transfer (SET)

In the SET mechanism, the antioxidant donates a single electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻).[8][9] This is often followed by a proton (H⁺) transfer from the radical cation, typically to a solvent molecule, to yield the same stable phenoxyl radical as in the HAT pathway.

Reaction: ArOH + R• → ArOH•⁺ + R⁻

The SET mechanism is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation.[4] Assays like the FRAP and ABTS are primarily based on the SET mechanism.[10][11]

Caption: Core antioxidant mechanisms: HAT and SET pathways.

Metal Chelation

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals (•OH) via the Fenton reaction. Phenolic compounds, particularly those with multiple hydroxyl or other coordinating groups (like the amino group in this case), can act as chelating agents.[12][13][14] By binding to these metal ions, this compound can render them inactive, preventing the initiation of oxidative chain reactions.[15][16] This represents an important preventative antioxidant mechanism.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically validate the antioxidant activity of this compound, a series of standardized in vitro assays are employed. Each assay leverages a different aspect of the antioxidant mechanism.

| Assay | Core Principle | Mechanism Measured | Wavelength | Result Expression |

| DPPH | Reduction of the stable DPPH• radical (violet) to DPPH-H (yellow) by an antioxidant.[17][18][19] | Primarily HAT, with some SET contribution.[20] | ~517 nm[17][18] | % Inhibition, IC₅₀ |

| ABTS | Reduction of the pre-formed ABTS•⁺ radical cation (blue-green) back to the neutral ABTS form.[10] | Primarily SET.[10] | ~734 nm[10] | % Inhibition, TEAC |

| FRAP | Reduction of a colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex by an antioxidant.[21][22] | Purely SET.[11][22] | ~593 nm[21] | FRAP Value (e.g., in Fe²⁺ equivalents) |

| Lipid Peroxidation | Inhibition of the oxidative degradation of lipids, often initiated by free radicals.[23][24] | Chain-breaking activity (HAT/SET) in a biological mimic.[23][25] | Varies (e.g., fluorescence, TBARS) | % Inhibition |

DPPH Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[17][18]

-

Preparation of DPPH Solution : Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.[17]

-

Sample Preparation : Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock solution.

-

Reaction : In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each sample dilution. For the control, add 100 µL of methanol instead of the sample.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.[17]

-

Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.[17][18]

-

Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting % inhibition against concentration.[17]

ABTS Radical Cation Scavenging Assay Protocol

This assay is based on the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•⁺).[10]

-

Preparation of ABTS•⁺ Stock Solution : Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[26]

-

Preparation of ABTS•⁺ Working Solution : Dilute the stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (±0.02) at 734 nm.

-

Sample Preparation : Prepare serial dilutions of this compound in the appropriate solvent.

-

Reaction : Add a small volume (e.g., 10 µL) of the sample to a larger volume (e.g., 1 mL) of the ABTS•⁺ working solution.

-

Incubation : Allow the reaction to proceed for a set time (e.g., 6 minutes).

-

Measurement : Read the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the sample's activity to a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

The FRAP assay directly measures the electron-donating capacity of an antioxidant.[21][22]

-

Preparation of FRAP Reagent : Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[21]

-

Sample Preparation : Prepare dilutions of the test compound in a suitable solvent.

-

Reaction : Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

-

Incubation : Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).[21][27]

-

Measurement : Measure the absorbance of the intense blue solution at 593 nm.[21]

-

Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using FeSO₄·7H₂O or Trolox.

Caption: General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

This compound exemplifies a rationally designed antioxidant, where each structural component contributes to its potent radical scavenging activity. Its mechanism is a composite of efficient hydrogen atom transfer, facile single electron transfer, and preventative metal chelation. The stability of the resulting phenoxyl radical, conferred by steric hindrance and electronic delocalization, is paramount to its function as a chain-breaking antioxidant.

The standardized protocols detailed herein provide a robust framework for quantifying its efficacy and comparing it against other antioxidant compounds. For drug development professionals, future research should focus on its performance in more complex biological systems, including cell-based assays to evaluate its ability to mitigate intracellular oxidative stress, protect against lipid peroxidation in cell membranes, and modulate antioxidant enzyme pathways.[28] Such studies will be critical in translating its potent in vitro activity into tangible therapeutic or preservative applications.

References

- ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron...

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Ferric reducing ability of plasma. Retrieved from [Link]

- ResearchGate. (2024, October 20). DPPH assay for evaluating antioxidant activity.

-

Ultimate Treat. (2024, November 21). An Insight Into The Ferric Reducing Antioxidant Power (FRAP) Assay. Retrieved from [Link]

-

ACS Publications. (2010, July 8). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

-

PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

- ResearchGate. (n.d.). Mechanism of metal chelation of phenolic antioxidants. (a) Coordination...

-

protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

-

SciSpace. (n.d.). Inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. Retrieved from [Link]

-

PubMed. (2016, February 10). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 3). Plant Phenolics as Ligands for Metal(loid)s. Retrieved from [Link]

-

MDPI. (n.d.). The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota. Retrieved from [Link]

-

PubMed. (n.d.). Heteroaryl-substituted phenols as potential antioxidants. Retrieved from [Link]

- ResearchGate. (2025, August 9). (PDF) Metal Chelation of Polyphenols.

-

PubMed Central. (n.d.). Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine. Retrieved from [Link]

-

MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. Retrieved from [Link]

- ResearchGate. (n.d.). Mechanisms of Antioxidant Reacting with Free Radical: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT).

-

PubMed Central. (n.d.). Metal nanoparticles synthesis through natural phenolic acids. Retrieved from [Link]

-

SciELO. (n.d.). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. Retrieved from [Link]

- ResearchGate. (n.d.). Antioxidant mechanisms of flavonoids via single-electron transfer (SET)...

-

NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

-

NIH. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Retrieved from [Link]

-

ACS Publications. (n.d.). Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays. Retrieved from [Link]

- ResearchGate. (n.d.). Radical scavenging and antioxidant activities of phenols, enols and anilines.

-

ACS Publications. (n.d.). Antioxidant Inhibition by Substituted Phenols. Antioxidant Efficacy as a Function of Structure and Reactivity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. Retrieved from [Link]

-

ACS Publications. (2024, December 7). Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl (OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. Retrieved from [Link]

-

PubMed. (n.d.). The Potential Protective Effects of Phenolic Compounds against Low-density Lipoprotein Oxidation. Retrieved from [Link]

-

PubMed Central. (n.d.). Phytic Acid Inhibits Lipid Peroxidation In Vitro. Retrieved from [Link]

-

PubMed Central. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]

- ResearchGate. (n.d.). Comparison the percentages of inhibition of lipid peroxidation of...

-

MDPI. (n.d.). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.

-

FAQ. (n.d.). How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). RU2137749C1 - 2,6-di-tert-butyl-4-methylphenol (agidol-1) production process.

-

NIH. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2'-methylene-bis-(4-methyl-6-tert.butylphenol). Retrieved from [Link]

-

In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Di-tert-butyl-4-methylphenol. Retrieved from [Link]

-

In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert. Retrieved from [Link]

Sources

- 1. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant Activity/Capacity Measurement. 2. Hydrogen Atom Transfer (HAT)-Based, Mixed-Mode (Electron Transfer (ET)/HAT), and Lipid Peroxidation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogen Atom Transfer from HOO. to ortho‐Quinones Explains the Antioxidant Activity of Polydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Metal nanoparticles synthesis through natural phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ultimatetreat.com.au [ultimatetreat.com.au]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. scispace.com [scispace.com]

- 24. [PDF] INHIBITION OF LIPID OXIDATION BY PHENOLIC ANTIOXIDANTS IN RELATION TO THEIR PHYSICOCHEMICAL PROPERTIES | Semantic Scholar [semanticscholar.org]

- 25. The Potential Protective Effects of Phenolic Compounds against Low-density Lipoprotein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 27. Ferric reducing ability of plasma - Wikipedia [en.wikipedia.org]

- 28. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-Amino-6-tert-butyl-4-methyl-phenol: A Technical Guide

An in-depth technical guide on the spectroscopic data of "2-Amino-6-tert-butyl-4-methyl-phenol" (NMR, IR, MS) for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted phenol derivative of interest in various fields, including chemical synthesis and drug discovery, owing to its structural motifs that are common in antioxidants and other biologically active molecules. A thorough understanding of its chemical structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural confirmation and purity assessment of this compound.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public databases, this guide will present predicted data based on the analysis of structurally analogous compounds and fundamental principles of spectroscopy. This approach offers valuable insights for the identification and characterization of this and related molecules. The molecular structure and numbering scheme for the compound are shown below:

(Note: This is a placeholder for the chemical structure. An actual image would be generated or sourced.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tert-butyl and methyl groups, and the exchangeable protons of the amino and hydroxyl groups. The predicted chemical shifts are influenced by the electronic effects of the substituents on the phenol ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | ~ 1.4 | Singlet | 9H |

| Methyl (Ar-CH₃) | ~ 2.2 | Singlet | 3H |

| Amino (NH₂) | 3.5 - 5.0 (broad) | Singlet | 2H |

| Hydroxyl (OH) | 4.5 - 5.5 (broad) | Singlet | 1H |

| Aromatic (Ar-H5) | ~ 6.8 | Singlet | 1H |

| Aromatic (Ar-H3) | ~ 6.9 | Singlet | 1H |

Rationale for Predictions: The chemical shifts are estimated based on data for similar substituted phenols. For instance, the aromatic protons in 2,6-di-tert-butyl-4-methylphenol appear around 6.98 ppm. The presence of an amino group is expected to cause a slight upfield shift for the adjacent aromatic proton. The broadness of the NH₂ and OH signals is due to quadrupole broadening and chemical exchange. Their chemical shifts can vary significantly with concentration, solvent, and temperature. The addition of D₂O would cause the NH₂ and OH signals to disappear, which is a useful method for their identification[1].

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (Ar-C H₃) | ~ 20 |

| tert-Butyl (-C(C H₃)₃) | ~ 30 |

| tert-Butyl (-C (CH₃)₃) | ~ 34 |

| Aromatic (C3) | ~ 115 |

| Aromatic (C5) | ~ 120 |

| Aromatic (C4) | ~ 125 |

| Aromatic (C6) | ~ 135 |

| Aromatic (C2) | ~ 140 |

| Aromatic (C1) | ~ 145 |

Rationale for Predictions: The predicted chemical shifts are based on the analysis of related structures such as 2-Amino-4-tert-butylphenol and 2,6-di-tert-butyl-4-methoxyphenol[2][3]. The carbons attached to the electron-donating amino and hydroxyl groups are expected to be shielded, while the carbons bearing the bulky tert-butyl group will be deshielded.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of ¹³C.

-

Perform additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |

| C-O Stretch (Phenolic) | ~ 1200 | Strong |

| C-N Stretch (Amine) | 1250 - 1350 | Medium |

Rationale for Predictions: The broad O-H stretching band is a hallmark of phenols and is due to hydrogen bonding[4]. The presence of two N-H stretching bands is characteristic of a primary amine. The C-H stretches for the aromatic and aliphatic (tert-butyl and methyl) groups are expected in their typical regions. The spectrum of phenol itself shows a strong C-O stretch around 1220 cm⁻¹[4].

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Experimental Workflow

Caption: Workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrometry Data

For this compound (Molecular Formula: C₁₁H₁₇NO), the predicted mass spectral data under electron ionization (EI) is as follows:

| m/z | Predicted Fragment | Significance |

| 179 | [M]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

Rationale for Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (179.26 g/mol )[5]. Fragmentation in mass spectrometry often involves the loss of stable radicals or neutral molecules[6][7]. For the target molecule, the loss of a methyl radical from the tert-butyl group to form a stable benzylic carbocation is a likely fragmentation pathway. Another common fragmentation for tert-butyl substituted phenols is the loss of the entire tert-butyl radical. The relative abundance of these fragments will depend on the stability of the resulting ions.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first injected into a gas chromatograph to separate it from any impurities.

-

Alternatively, direct infusion into the mass spectrometer can be used for a pure sample.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are useful for structural elucidation.

-

-

Mass Analysis:

-

A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Detection:

-

The detector records the abundance of each ion, generating a mass spectrum.

-

MS Experimental Workflow

Caption: Workflow for MS analysis.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation of this compound. This guide has presented the predicted spectroscopic data based on sound chemical principles and comparison with structurally related molecules. These predictions serve as a valuable reference for researchers working on the synthesis, characterization, and application of this compound. The provided experimental protocols and workflows offer a standardized approach to obtaining high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

References

- BenchChem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.

- UCL Discovery. Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene.

- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. Infrared spectrum of phenol.

- ResearchGate. Infrared absorption spectra in the hydroxyl region for phenols of the three classes.

- PubChem. This compound.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826).

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Wikipedia. Fragmentation (mass spectrometry).

- ChemicalBook. 2-Amino-4-tert-butylphenol(1199-46-8) 13C NMR spectrum.

- ChemicalBook. 2-Amino-4-tert-butylphenol(1199-46-8) 1H NMR spectrum.

- PubChem. 2,2'-Thiobis(4-methyl-6-tert-butylphenol).

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Doc Brown's Chemistry. mass spectrum of phenol.

- NIST WebBook. 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol.

- ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.

- ChemicalBook. 2,6-di-tert-butyl-4-methoxyphenol(489-01-0) 13 c nmr.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Amino-4-tert-butylphenol(1199-46-8) 13C NMR spectrum [chemicalbook.com]

- 3. 2,6-DI-TERT-BUTYL-4-METHOXYPHENOL(489-01-0) 13C NMR spectrum [chemicalbook.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. This compound | C11H17NO | CID 596458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solubility of "2-Amino-6-tert-butyl-4-methyl-phenol" in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-6-tert-butyl-4-methyl-phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. As a substituted phenol, its solubility is a critical parameter in various applications, including pharmaceutical development, chemical synthesis, and material science. This document delves into the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination using the industry-standard shake-flask method, and offers insights into the expected solubility behavior in different classes of organic solvents. The methodologies described herein are designed to ensure scientific integrity and provide a robust framework for researchers.

Introduction: Understanding the Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. For a compound like this compound, understanding its solubility is paramount for:

-

Drug Development: Solubility significantly influences bioavailability, formulation, and dosage form design. Poor solubility can be a major hurdle in the development of new therapeutics.[1][2]

-

Process Chemistry: In chemical synthesis, solvent selection is crucial for reaction kinetics, purification, and crystallization processes.

-

Analytical Chemistry: The choice of solvent is critical for preparing solutions for various analytical techniques, such as chromatography and spectroscopy.

This guide will provide the foundational knowledge and practical steps to expertly determine and understand the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another.[3] For this compound, its molecular structure dictates its interaction with various solvents.

2.1. Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [4] |

| Molecular Weight | 179.26 g/mol | [4] |

| XLogP3 | 2.9 | [4] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [4] |

| Hydrogen Bond Acceptors | 2 (from O and N) | [4] |

The XLogP3 value of 2.9 indicates a moderate level of lipophilicity, suggesting that the compound will have a preference for non-polar or moderately polar organic solvents over water. The presence of both hydrogen bond donors and acceptors signifies its ability to engage in hydrogen bonding, a strong type of intermolecular force that will influence its solubility in protic solvents.[4]

2.2. The Role of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. Phenolic compounds are often soluble in alcohols due to the formation of hydrogen bonds.[5][6]

-

Polar Aprotic Solvents: (e.g., acetone, dimethyl sulfoxide (DMSO), ethyl acetate) These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors.

-

Non-Polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and do not have significant partial charges. The bulky, non-polar tert-butyl group in this compound suggests a degree of solubility in these solvents.[7]

2.3. Predicting Solubility Behavior

Based on its structure, we can predict the following solubility trends for this compound:

-

High Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol) due to strong hydrogen bonding interactions with the hydroxyl and amino groups.

-

Moderate to High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate.

-

Moderate Solubility: Expected in non-polar aromatic solvents like toluene, where pi-stacking interactions can occur with the phenol ring.

-

Low Solubility: Expected in very non-polar aliphatic solvents like hexane, although the tert-butyl group will contribute to some interaction.

-

Very Low Solubility: Expected in water due to the dominant hydrophobic character of the molecule imparted by the tert-butyl and methyl groups.

The following diagram illustrates the key molecular features influencing solubility.

Caption: Key functional groups of this compound and their corresponding intermolecular interactions.

Experimental Determination of Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8][9] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Workflow

The following diagram outlines the shake-flask experimental workflow.

Caption: Workflow for the shake-flask solubility determination method.

3.3. Detailed Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Weigh an amount of this compound in excess of its expected solubility into a series of vials. A preliminary test with a small amount of solvent can help estimate the approximate solubility.[8]

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). The temperature should be carefully controlled as solubility is temperature-dependent.[10]

-

Agitate the mixtures for a predetermined time to ensure equilibrium is reached. A common duration is 24 to 48 hours.[10] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the supernatant is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the analysis.

-

-

Analysis of the Supernatant:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.[11][12]

-

Measure the absorbance of the diluted supernatant and use the calibration curve to determine its concentration.

-

-

Using HPLC:

-

Develop an appropriate HPLC method (column, mobile phase, flow rate, and detection wavelength) for the compound.

-

Prepare a calibration curve by injecting standard solutions of known concentrations.

-

Inject the diluted supernatant and determine its concentration from the calibration curve. HPLC is often preferred for its higher specificity and sensitivity.[13]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100mL, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | Experimental Value | Calculated Value |

| Ethanol | Experimental Value | Calculated Value | |

| Polar Aprotic | Acetone | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Calculated Value | |

| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |

| Non-Polar | Toluene | Experimental Value | Calculated Value |

| Hexane | Experimental Value | Calculated Value |

Interpretation of Results:

The results should be analyzed in the context of the theoretical principles discussed earlier. For instance, higher solubility in alcohols would confirm the importance of hydrogen bonding. Solubility in hexane would be attributed to the non-polar regions of the molecule. Any deviations from the expected trends should be investigated, considering potential factors such as specific solvent-solute interactions or polymorphism of the solid material.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain accurate and reliable solubility data. This information is invaluable for a wide range of applications in scientific research and development. The self-validating nature of the described protocols, including the confirmation of equilibrium and the use of calibration standards, ensures the trustworthiness of the obtained results.

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Slideshare. (2018). solubility experimental methods.pptx. [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Determination of Solubility. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

PubChem. This compound. [Link]

-

PubMed Central. (2012). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

-

ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

ResearchGate. (2016). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [Link]

-

wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. [Link]

-

Scirp.org. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

PubMed Central. Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]

-

ResearchGate. (2017). Studies on the solubility of phenolic compounds. [Link]

-

PubChem. 2-Amino-4,6-di-tert-butylphenol. [Link]

-

Solubility of Things. 2-tert-Butyl-6-methylphenol. [Link]

-

PubChem. 2,6-Di-tert-butyl-4-methylphenol. [Link]

-

PubChem. 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chem.ws [chem.ws]

- 4. This compound | C11H17NO | CID 596458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. scielo.br [scielo.br]

- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2-Amino-6-tert-butyl-4-methyl-phenol (CAS No. 19059-89-3): Properties, Synthesis, and Applications

Abstract: This document provides a comprehensive technical overview of 2-Amino-6-tert-butyl-4-methyl-phenol (CAS No. 19059-89-3), a substituted aminophenol with significant potential in specialized chemical synthesis. By combining a sterically hindered phenolic backbone with a reactive amino group, this molecule serves as a valuable intermediate. This guide details its physicochemical properties, spectroscopic signature, a plausible synthetic pathway with a detailed experimental protocol, and discusses its reactivity and potential applications, particularly as a precursor to advanced antioxidants, stabilizers, and other high-value organic materials. Safety and handling protocols, derived from structurally analogous compounds, are also presented to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

This compound is an aromatic organic compound characterized by a phenol ring substituted with an amino group, a bulky tert-butyl group, and a methyl group. The strategic placement of the tert-butyl group ortho to the hydroxyl group creates steric hindrance, a feature commonly associated with hindered phenolic antioxidants, which are designed to scavenge free radicals effectively.[1] The presence of the amino group provides a reactive site for further chemical modification, making it a versatile building block.[2]

Key identifying information and computed physicochemical properties are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents, its potential for biological interactions (indicated by XLogP3), and for analytical characterization.[3][4]

| Identifier | Value | Source |

| IUPAC Name | 2-amino-6-tert-butyl-4-methylphenol | PubChem[3] |

| CAS Number | 19059-89-3 | PubChem[3] |

| Molecular Formula | C₁₁H₁₇NO | PubChem[3] |

| Molecular Weight | 179.26 g/mol | PubChem[3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)N)O)C(C)(C)C | PubChem[3] |

| InChIKey | QUFHKFVBPSAABK-UHFFFAOYSA-N | PubChem[3] |

| XLogP3 | 2.9 | PubChem[3], ECHEMI[4] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[4] |

| Hydrogen Bond Acceptor Count | 2 | ECHEMI[4] |

| Topological Polar Surface Area | 46.2 Ų | PubChem[3], ECHEMI[4] |

| Rotatable Bond Count | 1 | ECHEMI[4] |

| Complexity | 173 | PubChem[3] |

Spectroscopic Profile

The structural features of this compound give rise to a distinct spectroscopic signature. While a comprehensive experimental dataset is not publicly available, the expected spectral characteristics can be reliably predicted based on its functional groups. These predictions are essential for reaction monitoring during synthesis and for quality control of the final product. PubChem indicates the availability of GC-MS and vapor phase IR spectral data.[3]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | tert-Butyl Protons (s) | ~1.4 ppm (9H) |

| Methyl Protons (s) | ~2.2 ppm (3H) | |

| Aromatic Protons (2s) | ~6.5 - 7.0 ppm (2H) | |

| Amine Protons (br s) | Variable, ~3.5 - 4.5 ppm (2H) | |

| Hydroxyl Proton (br s) | Variable, ~4.5 - 5.5 ppm (1H) | |

| ¹³C NMR | Aliphatic Carbons | ~20-35 ppm |

| Aromatic Carbons | ~110-150 ppm | |

| IR Spectroscopy | O-H Stretch (Phenol) | ~3600 cm⁻¹ (sharp), ~3400 cm⁻¹ (broad, H-bonded) |

| N-H Stretch (Amine) | ~3300-3500 cm⁻¹ (two bands) | |

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 179 |

| Major Fragment | m/z = 164 (Loss of CH₃) |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved from the commercially available starting material, 2-tert-butyl-4-methylphenol. The proposed pathway involves two key steps: electrophilic nitration followed by chemical reduction. This approach is analogous to established methods for producing similar aminophenols.[5][6]

-

Nitration: The phenol ring is activated by the hydroxyl and alkyl groups. Nitration is directed to the position ortho to the hydroxyl group and meta to the other substituents. Due to the steric bulk of the tert-butyl group, the incoming nitro group is selectively directed to the less hindered C6 position.

-

Reduction: The resulting nitro-phenol intermediate is then reduced to the target aminophenol. Common reducing agents for this transformation include catalytic hydrogenation (H₂/Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Sources

- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H17NO | CID 596458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]

A Comprehensive Guide to the Nomenclature and Identification of 2-Amino-6-tert-butyl-4-methyl-phenol

For researchers, scientists, and professionals in drug development and chemical manufacturing, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and regulatory submission. This technical guide provides an in-depth exploration of the synonyms, identifiers, and chemical context for 2-Amino-6-tert-butyl-4-methyl-phenol , a substituted phenolic compound with significance in specialized chemical synthesis.

The guide will elucidate the various naming conventions, registry numbers, and structural representations to ensure clarity and accuracy in scientific communication and research. We will also explore the broader context of alkylated phenols to understand the functional significance of the structural motifs present in this molecule.

Primary Structure and Core Chemical Identity

The foundational step in identifying any chemical compound is understanding its molecular structure. The arrangement of atoms and functional groups dictates its chemical properties and, consequently, its applications and nomenclature.